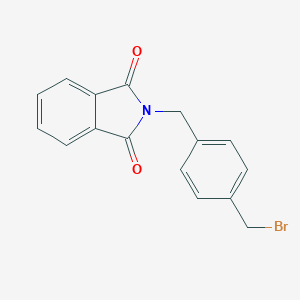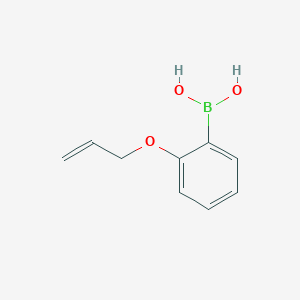![molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4](/img/structure/B171574.png)
Benzo[b]thiophene-6-carbonitrile
Descripción general
Descripción
Benzo[b]thiophene-6-carbonitrile is a chemical compound with the CAS Number: 154650-81-4 . It has a molecular weight of 159.21 . The IUPAC name for this compound is 1-benzothiophene-6-carbonitrile .
Synthesis Analysis
Thiophene-based analogs have been a subject of interest for many scientists due to their potential as biologically active compounds . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-6-carbonitrile can be represented by the formula C9H5NS .
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Physical And Chemical Properties Analysis
Benzo[b]thiophene-6-carbonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Schiff bases containing thiophene-3-carbonitrile, synthesized from 2-amino-4,5,6,7-tetrahydro-benzo[b] thiophene-3-carbonitrile, showed promising antibacterial properties against Gram-positive and Gram-negative bacteria, surpassing the standard drug chloramphenicol in some cases (Khan et al., 2013).
Synthesis of Heterocyclic Compounds
- Novel derivatives of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile were prepared, leading to new heterocyclic ring systems with potential applications in various fields (Sauter & Stanetty, 1975).
Pharmacological Activities
- Thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile showed high antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).
Ocular Hypotensive Agents
- Derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, exhibited potent ocular hypotensive properties, useful in glaucoma treatment (Graham et al., 1989).
Synthesis of Novel Compounds
- Benzo[b]thiophen-3-ylacetonitriles were used in the formation of new compounds like 11-cyano-[1]benzothieno[2,3-b]quinolines, indicating a wide range of potential applications (Nowacki & Wojciechowski, 2017).
Photochemical Studies
- Photochemical oxidation studies of benzo[b]thiophene in aqueous solution provided insights into the behavior of polycyclic aromatic sulfur heterocycles, relevant in environmental contexts like oil spills (Andersson & Bobinger, 1992).
Fluorescent Derivatives
- Fluorescent derivatives of benzo[b]thiophene were synthesized, showing potential in creating fluorescent amino acid analogs (Venanzi et al., 2005).
Anticancer Properties
- Benzo[b]thiophene-based compounds exhibited a wide range of pharmacological properties, including anticancer activities (Isloor et al., 2010).
Safety And Hazards
Direcciones Futuras
Thiophene-based analogs, including Benzo[b]thiophene-6-carbonitrile, continue to be a subject of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
1-benzothiophene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNONARPFXAEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618374 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-6-carbonitrile | |
CAS RN |
154650-81-4 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)




![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)


